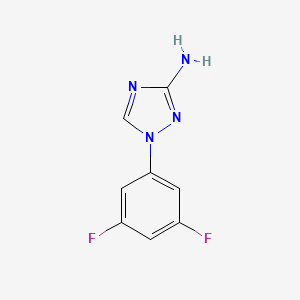

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C8H6F2N4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13) |

InChI Key |

JCVDBVKINWPUNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,5-difluoroaniline with a suitable triazole precursor. One common method is the cyclization of 3,5-difluorophenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Electrophilic Substitution at the Triazole Core

The electron-deficient triazole ring undergoes electrophilic substitution, particularly at the C5 position. Fluorine atoms on the phenyl group enhance ring stability and direct electrophiles to meta/para positions.

Key Observations :

-

The amine group at C3 activates the triazole for reactions with acyl chlorides, forming amides.

-

Halogenation (e.g., bromination) occurs under mild conditions, favoring C5 substitution due to ring electronics.

Coordination Chemistry and Metal Complexation

The triazole nitrogen atoms and amine group act as ligands for transition metals. For instance:

-

In antifungal studies, the triazole ring coordinates to the heme iron of CYP51, forming a stable enzyme-inhibitor complex .

-

Crystallographic data confirm hydrogen bonding between the triazole N1–H and adjacent carbonyl groups, facilitating metal-ligand interactions .

Functionalization of the Amine Group

The primary amine at C3 is highly reactive, enabling derivatization:

Nucleophilic Aromatic Substitution (NAS)

The 3,5-difluorophenyl group undergoes NAS under harsh conditions. For example:

-

Fluorine replacement by methoxy groups requires strong bases (e.g., NaH) and elevated temperatures.

-

NAS is less favored compared to triazole core reactions due to fluorine’s strong electron-withdrawing effect.

Oxidation and Reduction Pathways

-

Oxidation : The amine group can be oxidized to a nitro group using HNO₃/H₂SO₄, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, but this is rare due to aromatic stability.

Biological Activity-Driven Modifications

Structural analogs of 1-(3,5-difluorophenyl)-1H,1,2,4-triazol-3-amine exhibit enhanced bioactivity upon functionalization:

Scientific Research Applications

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine and its closest analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 3,5-difluorophenyl group in the target compound introduces steric and electronic effects distinct from analogs with single fluorine atoms (e.g., 3- or 4-fluorophenyl) or methylene-linked substituents (e.g., 3-fluorophenylmethyl). Difluorination may enhance metabolic stability and lipophilicity compared to monofluoro analogs . The thione group in 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () replaces the amine at position 3, altering hydrogen-bonding capacity and reactivity.

Synthetic Yields: The synthesis of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione achieved an 85% yield via thiocarbohydrazide fusion, suggesting efficient routes for triazole derivatives with aromatic substituents . Comparable methods may apply to the target compound, though difluorophenyl reactants could introduce synthetic challenges.

Purity and Stability :

- Analogs like 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine are reported with 95% purity, indicating robust purification protocols for triazole amines . The absence of methylene spacers in the target compound may influence crystallinity and solubility.

Biological Activity

1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in antifungal and anticancer applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H6F2N4

- Molecular Weight : 188.15 g/mol

- CAS Number : 241479-67-4

The biological activity of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.

-

Anticancer Properties : Research indicates that triazole compounds can exert anticancer effects through various pathways:

- Inhibition of Cell Proliferation : Studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.

- Targeting Kinases : Some triazoles act as kinase inhibitors, disrupting signaling pathways essential for tumor growth and survival.

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antifungal (C. albicans) | 0.5 | |

| Anticancer (HeLa cells) | 12 | |

| Cholinesterase Inhibition | 10 |

Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine exhibited significant antifungal activity against Candida albicans, with an IC50 value of 0.5 µM. This suggests a potent inhibitory effect on fungal growth and highlights its potential as a therapeutic agent in treating fungal infections.

Study 2: Anticancer Activity

In vitro studies on HeLa cervical cancer cells revealed that this compound induced apoptosis at an IC50 value of 12 µM. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, indicating its potential as a chemotherapeutic agent.

Study 3: Cholinesterase Inhibition

Another important aspect of this compound's biological activity is its ability to inhibit cholinesterase enzymes. The inhibition was measured with an IC50 value of 10 µM, suggesting potential use in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain.

Q & A

Q. Advanced Research Focus

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can automate exploration of potential intermediates and side reactions .

- Machine Learning : Train models on existing triazole synthesis data to predict optimal conditions (e.g., solvent, catalyst).

How can researchers address contradictions in crystallographic and spectroscopic data for tautomeric forms?

Advanced Research Focus

Discrepancies between solid-state (X-ray) and solution-phase (NMR) data arise from environmental effects:

- Solid-State vs. Solution : Tautomer ratios may differ due to crystal packing forces. For example, hydrogen bonding in crystals stabilizes specific tautomers .

Resolution Strategies : - Perform variable-temperature NMR to study tautomer dynamics.

- Compare powder XRD with computational crystal structure predictions (e.g., Mercury CSD).

What are the best practices for evaluating the biological activity of this compound, particularly its antimicrobial potential?

Q. Basic Research Focus

- In Vitro Assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria and fungi. Reference analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, which show activity at 18.1 µg/mL .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl groups) to assess impact on potency.

Q. Advanced Optimization :

- Molecular Docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase).

- Metabolic Stability : Use liver microsome assays to evaluate pharmacokinetic profiles.

How can researchers mitigate environmental risks during lab-scale synthesis and waste disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.